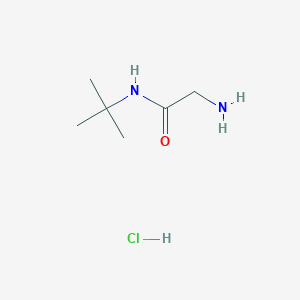
N'-hydroxyethanimidamide
Overview
Description
N’-hydroxyethanimidamide, also known as N-hydroxyacetamidine, is an organic compound with the molecular formula C2H6N2O. It is a derivative of ethanimidamide where the imino nitrogen is substituted by a hydroxy group.
Mechanism of Action
Target of Action
N’-Hydroxyacetimidamide, also known as N’-hydroxyethanimidamide or N-Hydroxyacetamidine, primarily targets the enzyme Carbonic Anhydrase (CA) . CA is an enzyme that hydrates carbon dioxide and dehydrates carbon monoxide . It is a promising target for the development of potential anticancer agents .
Mode of Action
The compound interacts with its target, Carbonic Anhydrase, by binding to its active site . This binding stabilizes the acetohydroxamate-enzyme complex , which is less susceptible to degradation . The interaction of N’-Hydroxyacetimidamide with Carbonic Anhydrase leads to the inhibition of the enzyme’s activity .
Biochemical Pathways
N’-Hydroxyacetimidamide affects the biochemical pathways involving Carbonic Anhydrase. The inhibition of this enzyme disrupts the normal hydration of carbon dioxide and dehydration of carbon monoxide . This disruption can have downstream effects on various biochemical processes, including pH regulation and electrolyte balance in cells.
Pharmacokinetics
The compound is known to be solid at room temperature . Its absorption, distribution, metabolism, and excretion (ADME) properties, as well as their impact on bioavailability, are areas of ongoing research.
Result of Action
The molecular and cellular effects of N’-Hydroxyacetimidamide’s action primarily involve the inhibition of Carbonic Anhydrase activity . This can lead to changes in cellular pH and electrolyte balance, potentially affecting various cellular processes. In the context of cancer therapy, the inhibition of Carbonic Anhydrase can disrupt tumor cell growth and proliferation .
Action Environment
The action, efficacy, and stability of N’-Hydroxyacetimidamide can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability The compound’s action and efficacy can also be influenced by the physiological environment, including pH and the presence of other molecules
Biochemical Analysis
Biochemical Properties
N’-Hydroxyacetimidamide has been shown to interact with various enzymes and proteins. For instance, it has been used in the synthesis of amidoximes and related compounds . The compound’s role in these biochemical reactions often involves the formation of hydrogen bonds, contributing to the stability of the molecular structure .
Cellular Effects
The effects of N’-Hydroxyacetimidamide on cellular processes are not fully understood. It has been suggested that this compound may influence cell function by interacting with specific cellular pathways. For example, it has been shown to inhibit antibiotic-resistant strains such as wild-type Pseudomonas aeruginosa and Staphylococcus aureus .
Molecular Mechanism
The molecular mechanism of N’-Hydroxyacetimidamide involves its interaction with other biomolecules at the molecular level. For instance, it has been shown to participate in the formation of arylamidoximes from arylnitriles and hydroxylamine . This process involves the conversion of the oxime oxygen to a good leaving group, followed by heat, which results in an alkyl (or hydride) shift, breaking the weak N-O bond .
Metabolic Pathways
It has been suggested that this compound may be involved in the synthesis of amidoximes, indicating that it may interact with enzymes or cofactors in these pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-hydroxyethanimidamide can be synthesized through several methods. One common synthetic route involves the reaction of acetamidoxime with an appropriate reagent under controlled conditions. The reaction typically requires a solvent such as methanol and is carried out at room temperature .
Industrial Production Methods
In industrial settings, the production of N’-hydroxyethanimidamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in a stable form .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert N’-hydroxyethanimidamide to its corresponding amine.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N’-hydroxyethanimidamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential role in enzyme inhibition and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, including as an inhibitor of specific enzymes such as carbonic anhydrase.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
N’-hydroxyethanimidamide can be compared with other similar compounds such as:
Acetamidoxime: Similar in structure but lacks the hydroxy group on the imino nitrogen.
Hydroxyacetamide: Contains a hydroxy group but differs in the position of the functional groups.
Methylamidoxime: Similar structure with a methyl group instead of an ethyl group.
The uniqueness of N’-hydroxyethanimidamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
N'-hydroxyethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O/c1-2(3)4-5/h5H,1H3,(H2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXITZJSLGALNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
74.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22059-22-9, 1429624-21-4 | |
| Record name | Acetamide oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22059-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanimidamide, N-hydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.331 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (E)-N'-Hydroxyacetimidamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of N'-hydroxyacetimidamide and what spectroscopic data is available?
A1: (Z)-2-(3-chlorophenyl)-N’-hydroxyacetamidine, a derivative of N'-hydroxyacetimidamide, has been characterized using various spectroscopic techniques. The molecular formula is C8H9ClN2O. [] The structure has been confirmed by ¹H NMR, FT-IR, and single-crystal X-ray diffraction. [] Additionally, TGA and UV-Visible spectra are also available. []
Q2: How does the structure of (Z)-2-(3-chlorophenyl)-N’-hydroxyacetamidine influence its crystal structure?
A2: (Z)-2-(3-chlorophenyl)-N’-hydroxyacetamidine crystallizes in the monoclinic crystal system with the space group P21/c. [] The molecular structure is stabilized by an intramolecular N—H···O hydrogen bond. [] Intermolecular hydrogen bonding of the types N—H···N and O—H···N further stabilize the crystal structure. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[(benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B6141799.png)




![2-[2-(4-methoxyphenyl)ethyl]-1H-1,3-benzodiazole](/img/structure/B6141843.png)
![methyl 1,6-dimethyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B6141849.png)
![1,6-dimethyl-4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B6141854.png)


![4-hydroxy-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one](/img/structure/B6141888.png)



